molecular formula C9H10O2 B1626926 4-(Ethyl-1-13C)benzoic acid CAS No. 286367-70-2

4-(Ethyl-1-13C)benzoic acid

Cat. No.: B1626926
CAS No.: 286367-70-2
M. Wt: 151.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-VQEHIDDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves the introduction of the 13C isotope into the ethyl group of benzoic acid. One common method is to start with 13C-labeled ethyl bromide, which undergoes a Friedel-Crafts alkylation with benzene to form 4-(Ethyl-1-13C)toluene. This intermediate is then oxidized using potassium permanganate (KMnO4) under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 13C-labeled starting materials and optimized reaction conditions to ensure high yield and isotopic purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl-1-13C)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Ethyl-1-13C)benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Ethyl-1-13C)benzoic acid involves its use as a tracer molecule. The 13C isotope allows researchers to track the compound through various metabolic pathways using NMR spectroscopy. The compound interacts with enzymes and other molecular targets, providing insights into the biochemical processes and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethyl-1-13C)benzoic acid is unique due to the specific placement of the 13C isotope in the ethyl group. This specific labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

4-(113C)ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTHRQIXSMGY-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583914
Record name 4-(1-~13~C)Ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-70-2
Record name 4-(1-~13~C)Ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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